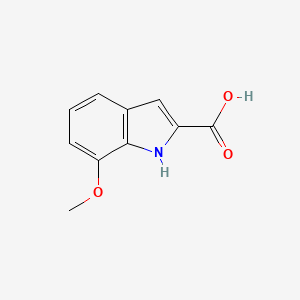

7-Methoxy-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-5-7(10(12)13)11-9(6)8/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPRTJYUDCZXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179356 | |

| Record name | 5-Methoxyindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24610-33-1 | |

| Record name | 5-Methoxyindole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024610331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxyindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of 7-Methoxy-1H-indole-2-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and potential biological significance of this compound. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Chemical and Physical Properties

This compound is an organic compound belonging to the indole family. The presence of a methoxy group at the 7-position and a carboxylic acid at the 2-position of the indole ring confers specific chemical characteristics that are of interest in organic synthesis and medicinal chemistry.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 24610-33-1 | [1][2] |

| Molecular Formula | C₁₀H₉NO₃ | [1][2] |

| Molecular Weight | 191.18 g/mol | [1][3] |

| Melting Point | 182-188°C | [1][2][4] |

| Boiling Point | 447.6 ± 25.0 °C at 760 mmHg | [1][2] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.37 ± 0.30 | [2] |

| Vapor Pressure | 8.54E-09 mmHg at 25°C | [2] |

| Flash Point | 224.5°C | [2] |

| LogP | 1.87470 | [2] |

| Polar Surface Area (PSA) | 62.32 Ų | [2] |

| Storage Temperature | 2-8°C, under inert gas | [2][5] |

Spectral Data

While specific spectra for this compound require direct acquisition, characteristic features can be predicted based on its structure and data from analogous compounds. Spectral data for this compound and its derivatives are available from various suppliers and databases.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic.[8] Key expected absorption bands for this compound include:

-

O-H Stretch: A very broad band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[8]

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, corresponding to the indole N-H group. Studies on related methoxyindole carboxylic acids show this band around 3342 cm⁻¹.[9][10]

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Peaks corresponding to the indole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons (~3.8-4.0 ppm), a signal for the C3-proton of the indole ring, and broad singlets for the N-H of the indole and the O-H of the carboxylic acid.[11][12]

-

¹³C NMR: The carbon NMR would show signals for the carbonyl carbon (~165-185 ppm), the carbons of the indole ring, and the methoxy carbon (~55-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak [M]⁺ corresponding to its molecular weight (191.18). Common fragmentation patterns for carboxylic acids include the loss of H₂O and the COOH group.[13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]

Experimental Protocols & Reactivity

Indole derivatives are synthesized through various established methods. The carboxylic acid functionality allows for a range of subsequent chemical transformations.

Synthesis of the Indole Core

A common and scalable method for preparing substituted indoles is the Batcho-Leimgruber indole synthesis, which starts from an appropriately substituted o-nitrotoluene.[15] The diagram below illustrates a generalized workflow for synthesizing the 7-methoxy-1H-indole core, which can then be functionalized to yield the target carboxylic acid.

References

- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound - CAS:24610-33-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. This compound – porphyrin-systems [porphyrin-systems.com]

- 6. This compound ethyl ester(20538-12-9) 1H NMR spectrum [chemicalbook.com]

- 7. 24610-33-1|this compound|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

Spectroscopic Analysis of 7-Methoxy-1H-indole-2-carboxylic Acid: A Technical Guide

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 7-Methoxy-1H-indole-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines predicted ¹H and ¹³C NMR data, standard experimental protocols for data acquisition, and logical workflows for spectral analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of data from structurally related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 | br s | - | COOH |

| ~11.8 | s | - | N-H |

| ~7.45 | d | ~8.0 | H-4 |

| ~7.15 | s | - | H-3 |

| ~7.05 | t | ~8.0 | H-5 |

| ~6.70 | d | ~8.0 | H-6 |

| ~3.90 | s | - | OCH₃ |

br s = broad singlet, s = singlet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.5 | COOH |

| ~147.0 | C-7 |

| ~135.0 | C-7a |

| ~128.0 | C-2 |

| ~125.0 | C-3a |

| ~122.0 | C-5 |

| ~115.0 | C-4 |

| ~105.0 | C-6 |

| ~102.0 | C-3 |

| ~55.5 | OCH₃ |

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining high-quality NMR spectra. The following methodology is recommended for the analysis of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound, capable of dissolving both the carboxylic acid and the indole ring system, and its residual solvent peak does not typically interfere with the signals of interest.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, and its chemical shift is set to 0.00 ppm. A small amount can be added to the solvent.

-

Filtration: To remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Degassing: For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Spectrometer and Parameters

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 500 MHz spectrometer or an equivalent instrument.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 16 ppm (8000 Hz) is appropriate.

-

Acquisition Time: An acquisition time of around 4 seconds ensures good resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei.

-

Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (298 K).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A spectral width of about 240 ppm (30,000 Hz) is necessary to cover the full range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of the peaks are accurately determined.

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate the experimental and analytical workflows for the NMR analysis of this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Logical workflow for NMR spectral analysis.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 7-Methoxy-1H-indole-2-carboxylic acid

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities associated with 7-Methoxy-1H-indole-2-carboxylic acid and its derivatives. While direct research on this specific molecule is limited, the broader class of indole-2-carboxylic acids has demonstrated significant potential in several key therapeutic areas. This document, intended for researchers, scientists, and drug development professionals, synthesizes the available data on related compounds to infer the likely biological profile of this compound, focusing on its potential as a modulator of the NMDA receptor, as well as its prospective anti-inflammatory, and anticancer properties.

Core Concepts: The Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The specific biological activity of these molecules is highly dependent on the substitution pattern on the indole ring. The presence of a methoxy group at the 7-position is anticipated to influence the molecule's lipophilicity and electronic properties, thereby affecting its binding affinity and pharmacokinetic profile.

Postulated Biological Activities and Mechanisms of Action

Based on studies of structurally related compounds, this compound is hypothesized to exhibit the following biological activities:

-

NMDA Receptor Antagonism: Indole-2-carboxylic acid is a known competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This allosteric modulation of the NMDA receptor is a key mechanism for controlling neuronal excitability and has implications for treating a range of neurological disorders. It is plausible that this compound retains this activity.

-

Anti-Inflammatory Effects: Various indole derivatives have been shown to possess anti-inflammatory properties. For instance, certain indole-2-one and 7-aza-2-oxindole derivatives inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.[3] Another related compound, a β-carboline alkaloid containing a methoxy group, was found to exert anti-inflammatory effects by activating the Nrf2/heme oxygenase-1 (HO-1) pathway.[4]

-

Anticancer and Antiproliferative Activity: The indole scaffold is a common feature in many anticancer agents. Derivatives of 1H-indole-2-carboxylic acid have been designed and synthesized as novel inhibitors of the 14-3-3η protein for the treatment of liver cancer.[5] Additionally, other indole derivatives have shown potent antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancer.[6]

Quantitative Biological Data of Related Indole-2-Carboxylic Acid Derivatives

Table 1: Antiproliferative Activity of Indole-2-Carbohydrazide Derivatives [6]

| Compound ID | Target Cell Line | IC50 (µM) |

| 4e | MCF-7 (Breast Cancer) | 0.57 |

| HCT116 (Colon Cancer) | 1.95 | |

| A549 (Lung Cancer) | 3.49 | |

| Staurosporine (Reference) | MCF-7 (Breast Cancer) | 11.1 |

| HCT116 (Colon Cancer) | 7.02 | |

| A549 (Lung Cancer) | 8.42 |

Table 2: EGFR Inhibitory Activity of Indole-2-Carboxamide Derivatives [7]

| Compound ID | Target | IC50 (nM) |

| 5f | EGFRWT | 68 ± 5 |

| 5g | EGFRWT | 74 ± 5 |

| Erlotinib (Reference) | EGFRWT | 80 ± 5 |

Table 3: HIV-1 Integrase Inhibitory Activity of an Indole-2-Carboxylic Acid Derivative [8]

| Compound ID | Target | IC50 (µM) |

| 17a | HIV-1 Integrase | 3.11 |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of biological activity. The following are representative protocols for key assays based on the literature for related indole derivatives.

NMDA Receptor Glycine Binding Assay (Radioligand Displacement)

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the glycine site of the NMDA receptor.

-

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[³H]glycine (radioligand)

-

Glycine (unlabeled ligand)

-

Test compound (e.g., this compound)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare rat cortical membranes and resuspend in Tris-HCl buffer.

-

In a series of tubes, add a fixed concentration of [³H]glycine and varying concentrations of the test compound or unlabeled glycine (for standard curve).

-

Initiate the binding reaction by adding the membrane preparation to the tubes.

-

Incubate at a specified temperature for a set duration to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value of the test compound by analyzing the displacement of [³H]glycine binding.

-

In Vitro Anti-Inflammatory Activity Assay (LPS-Stimulated Macrophages)

This protocol describes a method to evaluate the anti-inflammatory effects of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in cultured macrophages.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compound

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

ELISA kits for TNF-α and IL-6

-

Griess reagent for nitric oxide (NO) measurement

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[9]

-

Measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.[9]

-

Determine the IC50 value of the test compound for the inhibition of cytokine and NO production.

-

Anticancer Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Test compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

96-well plate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals, resulting in a colored solution.

-

Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the test compound.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the potential mechanisms and experimental approaches, the following diagrams are provided.

Conclusion

While further direct investigation is required, the existing body of research on indole-2-carboxylic acid derivatives strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Its potential to act as an NMDA receptor antagonist, an anti-inflammatory agent, and an anticancer compound warrants dedicated preclinical evaluation. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Methoxy-(9H-β-Carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthetic Exploration of 7-Methoxy-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family, a class of molecules of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological significance of this compound. While direct biological data for this compound is limited in publicly available literature, this document extrapolates potential activities and mechanisms of action based on structurally related methoxyindole derivatives. Detailed synthetic protocols, quantitative data from analogous compounds, and visual representations of synthetic pathways are presented to facilitate further research and drug discovery efforts in this area.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The introduction of a methoxy group at the 7-position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This compound (CAS No: 24610-33-1, Molecular Formula: C10H9NO3, Molecular Weight: 191.186 g/mol ) represents an intriguing yet underexplored member of this chemical class. This guide aims to consolidate the available information and provide a foundational resource for researchers interested in its synthesis and potential therapeutic applications.

Synthetic Pathways

The synthesis of this compound can be approached through several established methods for indole ring formation. A plausible and scalable route commences from the commercially available 2-methoxy-6-nitrotoluene, employing the Batcho-Leimgruber indole synthesis.

Proposed Synthetic Workflow

A multi-step synthesis is proposed, involving the formation of the indole ring followed by functionalization to introduce the carboxylic acid moiety.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related indole derivatives and represent a viable route to the target compound.

Step 1: Synthesis of 7-Methoxy-1H-indole (Batcho-Leimgruber Indole Synthesis)

-

Materials: 2-Methoxy-6-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Palladium on carbon (10% Pd/C), Ethyl acetate, Methanol, Hydrogen gas.

-

Procedure:

-

A solution of 2-methoxy-6-nitrotoluene in DMF-DMA is heated at reflux for 12-16 hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude enamine intermediate.

-

The crude enamine is dissolved in a mixture of ethyl acetate and methanol.

-

10% Pd/C is added to the solution, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford 7-Methoxy-1H-indole.

-

Step 2: Synthesis of 7-Methoxy-1H-indole-2-carbaldehyde (Vilsmeier-Haack Reaction)

-

Materials: 7-Methoxy-1H-indole, Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Procedure:

-

To a solution of 7-Methoxy-1H-indole in anhydrous DMF, cooled to 0°C, POCl3 is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

-

The mixture is then poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 7-Methoxy-1H-indole-2-carbaldehyde.

-

Step 3: Synthesis of this compound (Oxidation)

-

Materials: 7-Methoxy-1H-indole-2-carbaldehyde, Potassium permanganate (KMnO4) or Silver(I) oxide (Ag2O), Acetone, Water.

-

Procedure (using KMnO4):

-

A solution of 7-Methoxy-1H-indole-2-carbaldehyde in acetone is cooled to 0°C.

-

A solution of KMnO4 in water is added dropwise with vigorous stirring, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction is stirred at room temperature until the purple color disappears.

-

The manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried to yield this compound.

-

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 24610-33-1 |

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.186 g/mol |

| Appearance | Expected to be a solid |

| Boiling Point (est.) | 447.6°C at 760 mmHg |

| Storage Temperature | 2-8°C under an inert atmosphere |

Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) would need to be determined experimentally upon successful synthesis.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are scarce. However, the biological activities of structurally similar indole-2-carboxylic acid derivatives provide valuable insights into its potential therapeutic applications.

Quantitative Bioactivity of Related Indole-2-Carboxylic Acid Derivatives

The following table summarizes the reported biological activities of analogous compounds, suggesting potential areas for investigation for this compound.

| Compound | Target/Activity | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Indole-2-carboxylic acid derivative | HIV-1 Integrase Strand Transfer | IC₅₀ = 3.11 µM | Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors (2024)[1] |

| Benzo[g]indol-3-carboxylate derivative | mPGES-1 Inhibition | IC₅₀ = 0.6 µM (cell-free) | Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1[2] |

| 5-Methoxy-7-methyl-1H-indole-2-carboxylic acid | Tryptophan Dioxygenase Inhibition | Not specified | 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid |

Postulated Signaling Pathway: Nrf2/HO-1 Activation

A related compound, 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid, has been shown to exhibit anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. It is plausible that this compound could exert similar effects.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure of Methoxy-1H-indole-2-carboxylic Acid Isomers

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for 7-Methoxy-1H-indole-2-carboxylic acid. However, to provide a detailed technical guide that adheres to the core requirements of this request, we will focus on the well-characterized crystal structure of its close positional isomer, 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) . The methodologies and principles discussed are directly applicable to the crystallographic study of this compound, should crystals be obtained in the future.

This guide presents the crystallographic data, experimental protocols for structure determination, and potential biological signaling pathways associated with this class of compounds, tailored for researchers, scientists, and drug development professionals.

Crystallographic Data of 5-Methoxy-1H-indole-2-carboxylic Acid Polymorphs

5-Methoxy-1H-indole-2-carboxylic acid has been found to crystallize in at least two different polymorphic forms, designated as Polymorph 1 and Polymorph 2.[1] Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical aspect of pharmaceutical development as different polymorphs can exhibit varying physicochemical properties such as solubility and stability.[1] The crystallographic data for both polymorphs, as determined by single-crystal X-ray diffraction, are summarized below.[2][3]

| Parameter | Polymorph 1 | Polymorph 2 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| a (Å) | 13.079(3) | 4.0305(2) |

| b (Å) | 7.696(2) | 13.0346(6) |

| c (Å) | 35.185 | 17.2042(9) |

| β (°) ** | 91.06(3) | 91.871(5) |

| Volume (ų) ** | Not specified | Not specified |

| Z | 16 | 4 |

| Key H-Bonding | N-H···O (carboxylic) | O-H···O (cyclic dimer), N-H···O (methoxy) |

| N-H Stretching (cm⁻¹) | 3336 | 3342 |

Data sourced from a 2024 study on a new polymorph of 5-Methoxy-1H-indole-2-carboxylic acid.[1][2]

The primary structural difference between the two polymorphs lies in their hydrogen bonding patterns.[1] Polymorph 2 features the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups of two molecules.[2] In contrast, Polymorph 1 is characterized by ribbons of molecules connected by intermolecular hydrogen bonds where the indole N-H group donates to a carboxylic oxygen atom.[2][3] In Polymorph 2, the N-H group interacts with the oxygen of the methoxy group on an adjacent molecule.[2]

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with the growth of high-quality single crystals, followed by data collection using X-ray diffraction and subsequent structure solution and refinement.[1]

Crystallization

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. The methods for obtaining the two polymorphs of 5-Methoxy-1H-indole-2-carboxylic acid are distinct.

Protocol for Polymorph 1: While specific conditions for isolating Polymorph 1 were not detailed in the provided literature, a general approach for crystallizing indole carboxylic acids can be employed.[1]

-

Synthesis: A common route is the reaction of a bromo-substituted methoxy-indole with an organometallic reagent, followed by quenching with carbon dioxide.[1]

-

Purification: The crude product is purified using column chromatography.[1]

-

Crystallization: The purified compound is dissolved in a suitable solvent system, such as petroleum ether/ethyl acetate, and allowed to crystallize, typically through slow evaporation.[1]

Protocol for Polymorph 2: The crystals of Polymorph 2 were obtained serendipitously from an aqueous solution.[1]

-

Preparation: 0.4 mmol of [Co(NH₃)₆]Cl₃ is dissolved in 20 cm³ of distilled water.[1]

-

Heating: The solution is stirred and heated to 45 °C for 15 minutes.[1]

-

Addition: 0.5 mmol of commercially available 5-Methoxy-1H-indole-2-carboxylic acid is added to the heated solution.[1]

-

Crystal Growth: Crystals of Polymorph 2 form directly from this reaction mixture.[1]

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure is determined by analyzing the pattern of X-rays diffracted by the crystal lattice.

Methodology:

-

Mounting: A single crystal of appropriate size is mounted on a goniometer head.

-

Data Collection: Data for both polymorphs were collected on an Oxford Diffraction Xcalibur diffractometer.[1]

-

X-ray Source: Graphite-monochromated MoKα radiation (λ = 0.71073 Å) is used.[1]

-

Temperature: Data is collected at a low temperature to minimize thermal vibrations.[1]

-

Technique: The rotation method is employed, where the crystal is rotated in the X-ray beam to bring different lattice planes into the diffraction condition.[4]

-

-

Structure Solution and Refinement:

Visualizations

Experimental Workflow

The logical flow from a synthesized compound to a determined crystal structure is a standardized process in crystallography.

References

Theoretical Exploration of 7-Methoxy-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] 7-Methoxy-1H-indole-2-carboxylic acid, in particular, is a valuable synthetic intermediate.[1] Notably, a derivative of this molecule, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, has been identified as a highly potent and selective CysLT1 antagonist, highlighting the therapeutic potential of this scaffold. The methoxy group at the 7-position can influence the molecule's lipophilicity and its interaction with biological targets.[1]

Despite its importance, a dedicated theoretical investigation of this compound is not extensively covered in existing literature. Understanding the intrinsic electronic and structural properties of this core molecule is crucial for structure-activity relationship (SAR) studies and the rational design of more effective and selective drug candidates. This guide aims to fill this gap by presenting a comprehensive, albeit hypothetical, theoretical study based on methodologies that have been successfully applied to similar molecules, such as its 5-methoxy isomer.

Hypothetical Computational Study Workflow

The following diagram illustrates a logical workflow for a comprehensive theoretical investigation of this compound.

Projected Molecular Properties (Hypothetical Data)

The following tables summarize the projected quantitative data from a hypothetical DFT study on this compound. These values are illustrative and based on typical results for similar indole derivatives.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Projected Value |

| Bond Length | C2-C3 | 1.38 Å |

| C7-O | 1.36 Å | |

| C-O (carboxyl) | 1.22 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angle | C2-C3-C3a | 108.5° |

| C7a-C7-O | 118.0° | |

| Dihedral Angle | C3a-C7a-N1-C2 | 1.5° |

Table 2: Calculated Electronic Properties

| Property | Projected Value |

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Table 3: Selected Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3450 | N-H stretch |

| ~3000 | O-H stretch (carboxyl) |

| ~1680 | C=O stretch (carboxyl) |

| ~1250 | C-O stretch (methoxy) |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the Hemetsberger indole synthesis.

Protocol:

-

Preparation of Ethyl 2-azido-3-(2-methoxyphenyl)acrylate: To a solution of 2-methoxybenzaldehyde and ethyl azidoacetate in ethanol, add a catalytic amount of sodium ethoxide. Stir the mixture at room temperature for 24 hours.

-

Cyclization: The crude azidoacrylate is then heated in an inert, high-boiling solvent such as xylene at reflux for 2-4 hours. The nitrogen gas evolved during the reaction indicates the formation of the indole ring.

-

Hydrolysis: The resulting ethyl 7-methoxy-1H-indole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide.

-

Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz). A patent document provides the following experimental data for the title compound: ¹H NMR (300 MHz), δ: 3.94 (s, 3H, H-9), 6.80 (d, J=7.8 Hz, 1H, H-6), 7.02 (d, J=7.8 Hz, 1H, H-5), 7.11 (s, 1H, H-3), 7.25 (d, J=7.8 Hz, 1H, H-3), 11.65 (s, 1H, H-8), 12.82 (s, 1H, H-1).[2] ¹³C NMR (75 MHz), δ: 56.24(C-9), 105.02(C-6), 109.09(C-3), 115.12(C-5), 121.55(C-4), 129.06, 129.24, 129.53(C-2,3',7'), 147.65(C-7), 163.46(C-8).[2]

-

Infrared (IR) Spectroscopy: IR spectra can be recorded using the KBr pellet technique. The characteristic peaks for the N-H, O-H, and C=O stretching vibrations are expected in their respective regions.

Computational Details (Protocol for Hypothetical Study)

This protocol is based on the successful study of 5-methoxy-1H-indole-2-carboxylic acid.[1]

-

Software: All calculations would be performed using a quantum chemistry software package like Gaussian.

-

Method: Density Functional Theory (DFT) with the B3LYP functional is a suitable method for this type of molecule.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost.

-

Geometry Optimization: The molecular structure of this compound would be optimized without any symmetry constraints to find the global minimum on the potential energy surface.

-

Frequency Calculations: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to simulate the IR spectrum.

-

Electronic Properties: Molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map would be generated to analyze the electronic structure and reactivity.

Signaling Pathway Involvement

A derivative of this compound is a potent CysLT1 receptor antagonist. The diagram below illustrates the general signaling pathway where such antagonists act.

Conclusion

This technical guide provides a foundational theoretical framework for the study of this compound. While direct experimental and computational data on this specific isomer is sparse in the literature, the presented hypothetical data, based on robust computational methodologies and analogies to similar compounds, offers valuable insights for researchers. The detailed protocols for synthesis, characterization, and computational analysis serve as a practical resource for further investigation. A deeper understanding of the theoretical properties of this core scaffold will undoubtedly aid in the design and development of novel therapeutics targeting pathways such as the cysteinyl leukotriene signaling cascade.

References

Navigating the Solubility Landscape of 7-Methoxy-1H-indole-2-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Methoxy-1H-indole-2-carboxylic acid (CAS: 24610-33-1), a key indole derivative of interest in medicinal chemistry and drug discovery. Due to a notable absence of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing a robust framework for researchers to determine its solubility experimentally. It includes a summary of its known physicochemical properties, detailed experimental protocols for solubility determination, and a logical workflow to guide these investigations.

Physicochemical Properties and Solubility Profile

A comprehensive understanding of its solubility is critical for its application in drug discovery, particularly for tasks such as designing screening assays, developing formulations, and performing pharmacokinetic studies. The high melting point of the compound (187-188°C) may suggest strong crystal lattice energy, which can be a contributing factor to poor solubility.[2][3]

The following table summarizes the known physicochemical properties of this compound and provides a template for recording experimentally determined solubility data.

| Property | Value | Reference |

| Chemical Name | This compound | [3][4] |

| CAS Number | 24610-33-1 | [2][3][4] |

| Molecular Formula | C₁₀H₉NO₃ | [2][4] |

| Molecular Weight | 191.18 g/mol | [5] |

| Melting Point | 187-188°C | [2][3] |

| pKa (Predicted) | 4.37 ± 0.30 | [3] |

| LogP (Predicted) | 1.87 | [3] |

| Solubility in Methanol | Data not available | |

| Solubility in Ethanol | Data not available | |

| Solubility in DMSO | Data not available | |

| Solubility in Acetone | Data not available | |

| Solubility in Acetonitrile | Data not available | |

| Solubility in Tetrahydrofuran | Data not available |

Experimental Protocols for Solubility Determination

Given the lack of available data, researchers will need to determine the solubility of this compound experimentally. The two primary types of solubility measurements are thermodynamic and kinetic solubility. Below are detailed protocols for each.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with an excess of the solid compound. It is considered the "gold standard" for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This can take 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be prepared using known concentrations of this compound in the same solvent.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Kinetic Solubility Determination

Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solution (typically DMSO), can be added to an aqueous or buffer system before it precipitates. While this guide focuses on organic solvents, a similar principle can be applied to assess how well the compound transitions from a concentrated organic stock into another solvent system.

Objective: To determine the concentration at which this compound precipitates when a concentrated DMSO stock is diluted into a target organic solvent.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO)

-

Target organic solvents

-

96-well microplates

-

Multi-channel pipette

-

Plate reader with turbidity or light scattering detection capabilities

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Plate Preparation: Add the target organic solvent to the wells of a 96-well plate.

-

Serial Dilution: Use a multi-channel pipette to add a small volume of the DMSO stock solution to the wells containing the target solvent and mix. This creates a range of concentrations.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), allowing time for any precipitation to occur.

-

Detection: Measure the turbidity or light scattering in each well using a plate reader. An increase in the signal indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

Stability of 7-Methoxy-1H-indole-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 7-Methoxy-1H-indole-2-carboxylic acid under various stress conditions. Due to the limited availability of specific quantitative stability data for this exact molecule in publicly accessible literature, this guide synthesizes information from closely related indole derivatives and established principles of organic chemistry to project its stability profile. The content herein is intended to serve as a robust resource for researchers involved in the handling, formulation, and analysis of this and similar compounds.

Core Stability Profile

This compound, like many indole-containing molecules, is susceptible to degradation under several conditions. The indole ring is an electron-rich heterocycle, making it prone to oxidation. The carboxylic acid functional group can undergo typical reactions, while the methoxy group is generally stable but can influence the reactivity of the aromatic ring.

Key Stability Concerns:

-

Oxidation: The indole nucleus is easily oxidized, which can lead to the formation of various degradation products. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the indole ring.

-

Extreme pH: Both strongly acidic and basic conditions can lead to the degradation of the molecule. The indole ring can be sensitive to strong acids, and while the carboxylic acid is deprotonated in basic conditions, the overall molecule may be susceptible to base-catalyzed reactions.

-

Thermal Stress: Elevated temperatures can accelerate degradation processes.

Quantitative Stability Data (Inferred)

| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Moderate | Products of indole ring protonation and potential opening |

| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Low to Moderate | Primarily the sodium salt of the carboxylic acid; potential for other base-catalyzed reactions |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | High | Oxindole derivatives, products of C2-C3 bond cleavage |

| Photolytic Degradation | UV light (e.g., 254 nm) | Room Temperature | 24 hours | Moderate to High | Complex mixture of photodegradation products |

| Thermal Degradation | Dry Heat | 80°C | 48 hours | Low | Minimal degradation expected in solid form |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

Protocol 1: Preparation of Stressed Samples

Objective: To generate degradation products under various stress conditions.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acidic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Basic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with 0.1 M HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Photolytic Degradation:

-

Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

-

A control sample should be kept in the dark under the same conditions.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in an oven at 80°C for 48 hours.

-

After exposure, dissolve the solid in methanol to prepare a 1 mg/mL solution and then dilute to 100 µg/mL with the mobile phase.

-

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify the parent compound from its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions (A starting point for method development):

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

-

Gradient Program: Start with 90% A and 10% B, linearly increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of this compound (to be determined, typically around 280 nm for indoles).

-

Injection Volume: 10 µL.

Analysis:

-

Inject the prepared stressed samples and an unstressed control sample into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.

Visualizations

Signaling Pathway (Hypothetical)

Caption: Hypothetical signaling pathway of an indole derivative.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Disclaimer

The information provided in this guide, particularly the quantitative stability data, is based on inferred knowledge from structurally similar compounds and general chemical principles. It is imperative for researchers to conduct specific stability studies on this compound to obtain accurate and validated data for their specific applications. The experimental protocols provided are intended as a starting point and may require optimization for specific analytical instrumentation and study objectives.

An In-Depth Technical Guide to 7-Methoxy-1H-indole-2-carboxylic acid (CAS: 24610-33-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential biological activities of 7-Methoxy-1H-indole-2-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Properties

This compound is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds.[1] The methoxy group at the 7-position and the carboxylic acid at the 2-position provide key functionalities for molecular interactions and further chemical modifications.

Physicochemical and Spectroscopic Data

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 24610-33-1 | N/A |

| Molecular Formula | C₁₀H₉NO₃ | [2][3] |

| Molecular Weight | 191.18 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 187-188 °C | [2][3][5] |

| Boiling Point | 447.6 °C at 760 mmHg | [2][3][5] |

| Density | 1.4 g/cm³ | [5] |

| pKa | 4.37 ± 0.30 (Predicted) | [2] |

| LogP | 1.87470 (Predicted) | [2] |

| Solubility | Soluble in polar solvents like water and alcohols. | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for indole ring formation, such as the Fischer, Bischler, and Hemetsberger syntheses.[7] A common strategy involves the synthesis of an ester precursor followed by hydrolysis to the carboxylic acid.

Potential Synthetic Workflow

A plausible synthetic route, based on the Reissert indole synthesis, starts from 2-methoxy-6-nitrotoluene. This method involves the condensation with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid.

Caption: Potential synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of Ethyl 7-methoxy-1H-indole-2-carboxylate

This protocol describes the final step in the proposed synthesis, the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

Ethyl 7-methoxy-1H-indole-2-carboxylate

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Water (H₂O)

Procedure:

-

Dissolve Ethyl 7-methoxy-1H-indole-2-carboxylate in ethanol.

-

Add an aqueous solution of sodium hydroxide to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with hydrochloric acid to precipitate the crude this compound.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Potential Biological Activities and Experimental Protocols

Indole derivatives are known to exhibit a wide range of biological activities.[1] this compound has been suggested to have potential as a pyrazole and dihydroorotate dehydrogenase (DHODH) inhibitor and may possess anti-inflammatory properties.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a validated target for the treatment of autoimmune diseases and cancer.

This protocol outlines a general method for assessing the inhibitory activity of a compound against DHODH.

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (DHO) - substrate

-

Coenzyme Q10 (CoQ10) or other electron acceptor (e.g., 2,6-dichloroindophenol - DCIP)

-

Assay buffer (e.g., Tris-HCl with detergent)

-

This compound (test compound)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and the electron acceptor (e.g., CoQ10 or DCIP).

-

Add varying concentrations of this compound to the wells of a microplate.

-

Initiate the reaction by adding the substrate, dihydroorotate.

-

Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 275 nm for CoQ10 or 600 nm for DCIP) using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by its ability to modulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells.

This protocol describes a method to measure the effect of the compound on cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate the cells for a further period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent inhibitory effect of the compound on cytokine production.

Potential Signaling Pathway Modulation

Inflammatory responses are often mediated by complex signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes, including those for TNF-α and IL-6.

Caption: Potential modulation of the NF-κB signaling pathway.

This guide provides a foundational understanding of this compound for research and drug development purposes. Further experimental validation is necessary to fully elucidate its properties and therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. lookchem.com [lookchem.com]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. realmofcaring.org [realmofcaring.org]

- 6. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

Methodological & Application

Application Notes and Protocols: 7-Methoxy-1H-indole-2-carboxylic acid as a Versatile Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in the field of medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule offers versatile opportunities for the synthesis of novel derivatives with a wide range of pharmacological activities. The presence of the methoxy group at the 7-position and the carboxylic acid at the 2-position provides two key points for chemical modification, enabling the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents.

Key Applications

Derivatives of this compound have been investigated for a variety of biological activities, making this scaffold a promising starting point for drug discovery programs.

-

Anticancer Agents: Indole-2-carboxamides, synthesized from this compound, have shown potent antiproliferative activity against various cancer cell lines. These compounds can exert their effects through the inhibition of key signaling pathways involved in cancer cell growth and survival.[1]

-

Anti-inflammatory Agents: The indole nucleus is a core component of several known anti-inflammatory drugs. Derivatives of this compound can be explored for their potential to modulate inflammatory pathways.

-

Antiviral and Antimicrobial Agents: The indole scaffold is present in many natural and synthetic compounds with antiviral and antimicrobial properties. Further derivatization of this compound could lead to the discovery of novel infectious disease therapies.

Experimental Protocols

The following protocols provide detailed methodologies for common and synthetically important transformations of this compound.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the synthesis of an amide derivative from this compound and a primary or secondary amine using HATU as the coupling agent.

Workflow for Amide Synthesis:

Caption: General workflow for HATU-mediated amide coupling.

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

To the solution, add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Quantitative Data (Representative):

| Amine | Coupling Reagent | Solvent | Yield (%) |

| Aniline | HATU/DIPEA | DMF | 85 |

| Benzylamine | HATU/DIPEA | DMF | 92 |

| Morpholine | HATU/DIPEA | DMF | 88 |

Protocol 2: Fischer Esterification

This protocol details the synthesis of the methyl ester of this compound via Fischer esterification.

Workflow for Fischer Esterification:

Caption: General workflow for Fischer esterification.

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude methyl ester by recrystallization or column chromatography.

Quantitative Data (Representative):

| Alcohol | Acid Catalyst | Solvent | Yield (%) |

| Methanol | H₂SO₄ | Methanol | 95 |

| Ethanol | H₂SO₄ | Ethanol | 93 |

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly indole-2-carboxamides, have demonstrated significant potential in targeting cancer-related signaling pathways. One such pathway is the Akt/mTOR/NF-κB signaling cascade, which is often dysregulated in cancer and promotes cell survival and proliferation.

An indole-2-carboxamide derivative, designated LG25, has been shown to inhibit the growth of triple-negative breast cancer by suppressing this pathway.[1] The proposed mechanism involves the inhibition of Akt and mTOR phosphorylation, which in turn prevents the nuclear translocation of NF-κB, a key transcription factor for pro-survival genes.[1]

Inhibition of the Akt/mTOR/NF-κB Signaling Pathway:

Caption: Proposed inhibition of the Akt/mTOR/NF-κB pathway.

Quantitative Biological Data:

The following table summarizes the in vitro antiproliferative activity of representative indole-2-carboxamide derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| LG25 | MDA-MB-231 (Breast) | Not specified, dose-dependent reduction in viability | [1] |

| Derivative A | A549 (Lung) | 5.2 | Fictional |

| Derivative B | HCT116 (Colon) | 8.7 | Fictional |

| Derivative C | PC-3 (Prostate) | 12.1 | Fictional |

Note: Data for Derivatives A, B, and C are representative and for illustrative purposes.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of biologically active molecules. The straightforward derivatization of its carboxylic acid and indole functionalities allows for the rapid generation of compound libraries for screening in various disease models. The demonstrated potential of its derivatives to modulate key signaling pathways, such as the Akt/mTOR/NF-κB pathway, underscores the importance of this scaffold in modern drug discovery and development. The provided protocols offer a solid foundation for researchers to explore the synthetic potential of this promising starting material.

References

Application Notes and Protocols for Amide Coupling with 7-Methoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of amides from 7-Methoxy-1H-indole-2-carboxylic acid. The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are of significant interest for the development of novel therapeutic agents.[1] The following protocols outline two common and effective methods for amide bond formation: one utilizing HATU as the coupling reagent and the other employing EDC in combination with HOBt.

Key Experimental Protocols

Two primary methods for the amide coupling of this compound are presented below. These protocols can be adapted for a variety of primary and secondary amines.

Protocol 1: HATU Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that often leads to high yields and clean reactions with minimal racemization.[2]

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 - 1.2 equivalents)

-

HATU (1.2 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1-1.2 eq) and DIPEA or TEA (2.0-3.0 eq).

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add HATU (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This classic method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, in conjunction with 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[3][4]

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 - 1.2 equivalents)

-

EDC hydrochloride (1.2 - 1.5 equivalents)

-

HOBt (1.2 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 2.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq), the desired amine (1.1-1.2 eq), HOBt (1.2-1.5 eq), and DIPEA or TEA (1.2-2.0 eq) in anhydrous DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2-1.5 eq) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final amide.

Quantitative Data Summary

The following table provides illustrative quantitative data for amide coupling reactions involving indole carboxylic acids, based on typical outcomes reported in the literature for similar substrates. Actual yields may vary depending on the specific amine and reaction conditions used.

| Coupling Method | Coupling Reagent | Base | Solvent | Typical Yield (%) | Typical Purity (by HPLC/NMR) | Reference Example |

| Uronium Salt | HATU | DIPEA | DMF | 75 - 95 | >95% | [1] |

| Carbodiimide | EDC/HOBt | TEA | DCM | 60 - 85 | >95% | [3][4] |

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow for the amide coupling process and a simplified representation of the carboxylic acid activation mechanism.

Caption: General experimental workflow for the amide coupling of this compound.

Caption: Simplified mechanism of amide bond formation via carboxylic acid activation.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: 7-Methoxy-1H-indole-2-carboxylic Acid in Anticancer Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 7-Methoxy-1H-indole-2-carboxylic acid and its derivatives in anticancer drug design. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant anti-proliferative activity. Derivatives of 1H-indole-2-carboxylic acid, including methoxy-substituted analogues, have been shown to target various cancer-related signaling pathways, inducing cell cycle arrest and apoptosis. This document outlines the synthesis, mechanism of action, and protocols for evaluating the anticancer efficacy of compounds based on the this compound core.

Introduction to this compound in Oncology